L-Proline, 1-dodecyl-
Description
The Pivotal Role of L-Proline in Organic Synthesis and Biochemical Systems
L-proline, a naturally occurring proteinogenic amino acid, holds a unique position in the chemical and biological sciences. Its rigid, cyclic pyrrolidine (B122466) structure distinguishes it from other amino acids, imposing significant conformational constraints that are crucial to protein structure and function. bohrium.com In biological systems, proline-rich motifs are involved in a multitude of processes, including signal transduction and immune responses. bohrium.com
Beyond its biological significance, L-proline has emerged as a cornerstone of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. nih.gov Often dubbed the "simplest enzyme," L-proline is a bifunctional catalyst; its secondary amine can act as a Lewis base, while its carboxylic acid functions as a Brønsted acid. nih.govresearchgate.net This dual reactivity allows it to mimic the enamine-based mechanism of natural aldolase (B8822740) enzymes. nih.gov Consequently, L-proline is highly effective in catalyzing a wide array of asymmetric carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex molecules like natural products and pharmaceuticals. nih.goviarjset.com Key reactions catalyzed by L-proline include:
Aldol (B89426) Condensations nih.govresearchgate.net
Mannich Reactions nih.govnih.gov
Michael Additions nih.govnih.govresearchgate.net
Robinson Annulations nih.govresearchgate.net
Knoevenagel Condensations nih.govresearchgate.net
Its utility extends to the synthesis of numerous heterocyclic compounds, which form the structural core of over 60% of drugs and agrochemicals. nih.gov The widespread application, low cost, and availability from the chiral pool make L-proline a versatile and indispensable catalyst in modern organic chemistry. nih.govnih.gov
Design Principles for N-Alkyl Substituted L-Proline Derivatives: Modulating Functionality and Molecular Interactions
The modification of L-proline, particularly through N-alkylation or N-acylation, is a key strategy for developing new catalysts and functional materials with enhanced or novel properties. The design principles for these derivatives revolve around systematically altering the molecular structure to fine-tune functionality and intermolecular interactions. researchgate.net
Attaching a long alkyl chain, such as a dodecyl group, to the nitrogen atom of the proline ring is a primary design principle for creating amphiphilic molecules. researchgate.netacademie-sciences.fr This design combines the hydrophilic, chiral proline headgroup with a hydrophobic hydrocarbon tail. This amphiphilicity drives the self-assembly of these derivatives in solution, leading to the formation of supramolecular structures like micelles. researchgate.net These organized aggregates can create unique microenvironments for chemical reactions, influencing reaction rates and selectivity.
Further design modifications focus on the electronic and steric properties around the catalytic core of the proline molecule. nih.gov Introducing different substituents can impact the catalyst's solubility in various organic solvents or aqueous media, its stability, and its catalytic efficiency and stereoselectivity. nih.govnih.gov For instance, the development of proline sulfonamide derivatives, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has led to highly practical and enantioselective catalysts for reactions like the aldol reaction. nih.govacs.org The combination of a proline scaffold with other functional groups can also lead to derivatives with applications beyond catalysis, such as drug delivery systems or cosmetic ingredients, by enhancing properties like bioavailability or stability. ontosight.ai
Overview of L-Proline, 1-dodecyl- as a Multifunctional Chiral Amphiphile
L-Proline, 1-dodecyl-, also known as N-dodecyl-L-proline, is a prime example of a derivative designed according to the principles of N-alkylation. It consists of the chiral L-proline headgroup attached to a twelve-carbon alkyl chain. This structure confers distinct amphiphilic properties, making it a surface-active agent and a chiral hydrophobic selector. researchgate.netacademie-sciences.fr
The primary function of L-Proline, 1-dodecyl- stems from its ability to form micellar aggregates in solution. researchgate.net These micelles create a chiral microenvironment that can be exploited for enantioselective processes. Research has demonstrated its capability in micellar extraction and in promoting deracemization, where it can convert a racemic mixture into an enantiomerically enriched one. researchgate.net In one study, micellar aggregates of N-dodecyl-L-proline were shown to effectively induce enantiomeric enrichment in a biphenyl (B1667301) derivative, with the degree of enrichment being dependent on the pH of the medium. researchgate.net This highlights its role as a multifunctional molecule, acting not just as a surfactant but as a chiral resolving agent.
The physical and chemical properties of L-Proline, 1-dodecyl- are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-1-dodecylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C17H33NO2 |
| Molecular Weight | 283.456 g/mol |
| Monoisotopic Mass | 283.251129 Da |
| ChemSpider ID | 10444317 |
| Synonyms | N-Dodecyl-L-proline, 1-Dodecyl-L-proline |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90013-29-9 |
|---|---|
Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S)-1-dodecylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16(18)17(19)20/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
HQDYAJYJSMEVMM-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)O |
Origin of Product |
United States |
Supramolecular Assembly and Aggregation Behavior of L Proline, 1 Dodecyl
Fundamental Driving Forces of Self-Organization
The spontaneous organization of L-Proline, 1-dodecyl- into ordered structures is driven by a combination of forces inherent to its amphiphilic nature. These include hydrophobic effects, hydrogen bonding, and electrostatic interactions, all of which are influenced by the unique chemical properties of its constituent parts.
The primary driving force for the aggregation of L-Proline, 1-dodecyl- in aqueous media is the hydrophobic effect. The long, nonpolar dodecyl chain disrupts the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption, the dodecyl chains self-associate, sequestering themselves from the aqueous environment and forming a hydrophobic core. rsc.orgchinesechemsoc.org This process, often referred to as hydrophobic collapse, is a fundamental principle governing the self-assembly of amphiphilic molecules. chinesechemsoc.org In systems where L-proline is tethered to a polymer backbone via a dodecyl chain, this hydrophobic pendant is essential for shielding the catalytically active groups from the bulk aqueous environment, thereby creating a suitable microenvironment for chemical reactions. chinesechemsoc.org The high lipophilicity of the dodecyl chain can also influence the localization of the molecule, for instance by anchoring it within cell membranes or other lipid structures. mdpi.com
While hydrophobic interactions drive the initial aggregation, the specific structure and stability of the resulting assemblies are significantly influenced by interactions involving the L-proline headgroup. The proline moiety contains both a secondary amine and a carboxylic acid group, which can act as hydrogen bond acceptors and donors, respectively. wikipedia.org The ability to form intermolecular hydrogen bonds contributes to tighter packing and greater stability within the aggregates. researchgate.net The amide bond present in the proline ring structure is known to substantially increase the hydrophilicity of the headgroup and promote intermolecular bonding, leading to more organized structures at interfaces. researchgate.net
The L-proline headgroup is an amino acid that exists as a zwitterion under a wide range of pH conditions, possessing both a protonated secondary amine (NH₂⁺) and a deprotonated carboxylate group (COO⁻). wikipedia.org The exact protonation state and net charge of the headgroup are pH-dependent and can be monitored using techniques like vibrational circular dichroism (VCD) spectroscopy. acs.orgyoutube.com This zwitterionic character is fundamental to the assembly process as it governs the nature of the electrostatic interactions and the hydrogen-bonding patterns.
The stabilization of this zwitterionic form is highly dependent on its environment; in the gas phase, it is unstable, but the presence of polar molecules like water stabilizes it through hydrogen bonding. nih.gov Computational studies have shown that as few as four to five water molecules are sufficient to make the zwitterionic form of proline energetically predominant. nih.gov In the context of self-assembly, the polar headgroups can create a microenvironment that stabilizes the zwitterionic state, facilitating charged hydrogen bonding interactions between the protonated amine of one molecule and the carboxylate group of another. rsc.org This balance of charges and the ability to form strong, directed interactions significantly influence the final architecture of the supramolecular assembly. aip.orgrsc.org
Characterization of Self-Assembled Architectures
The self-assembly of L-Proline, 1-dodecyl- can lead to a variety of supramolecular architectures, ranging from simple micelles to more complex, ordered structures like supramolecular polymers. The characterization of these structures is essential for understanding the relationship between molecular design and macroscopic properties.
As an amphiphilic molecule, L-Proline, 1-dodecyl- is expected to form micelles in aqueous solution above a certain concentration. This threshold is known as the critical micelle concentration (CMC), a key parameter that characterizes a surfactant's tendency to self-assemble. wikipedia.org Below the CMC, the molecules exist primarily as monomers, but above this concentration, they spontaneously aggregate into micelles with a hydrophobic core of dodecyl chains and a hydrophilic shell of L-proline headgroups. wikipedia.org
The CMC can be determined experimentally by monitoring a physical property of the solution—such as conductivity, surface tension, or fluorescence—as a function of surfactant concentration. nih.gov While specific CMC data for L-Proline, 1-dodecyl- is not extensively documented, studies on related systems provide significant insight. For instance, research on the aggregation of surface-active ionic liquids (SAILs) like 1-dodecyl-3-methyl imidazolium (B1220033) bromide shows that the addition of L-proline to the aqueous medium lowers the CMC, indicating that proline promotes micellization. aip.orgaip.org This effect is attributed to interactions between the amino acid and the surfactant headgroups, which can alter the thermodynamics of micelle formation. aip.orgacs.org The table below summarizes findings on the CMC of a related surfactant, sodium dodecyl sulfate (B86663) (SDS), in the presence of various amino acids, illustrating how these interactions can influence aggregation behavior.
| Amino Acid Additive | Effect on SDS CMC | Underlying Interaction | Reference |
|---|---|---|---|
| Glycine (B1666218) | Decreases CMC | Considered to reduce repulsion between ionic headgroups, favoring micellization. | acs.orgresearchgate.net |
| Alanine (B10760859) | Decreases CMC | Slightly more hydrophobic than glycine, but still promotes micellization. | acs.org |
| Proline | Decreases CMC | The ability of amino acids to decrease the CMC of certain surfactants generally follows the order: glycine > alanine > proline, suggesting that increasing hydrophobicity of the amino acid can have a complex effect. | acs.org |
| Aspartic Acid | Decreases CMC | Reduces CMC irrespective of surfactant nature, likely due to its charge and structure. | researchgate.net |
Beyond the formation of simple spherical micelles, L-Proline, 1-dodecyl- and its derivatives can form more complex, one-dimensional structures such as supramolecular polymers. rsc.orgtue.nl These elongated aggregates are typically stabilized by a combination of hydrophobic effects and directional intermolecular interactions, particularly hydrogen bonding. rsc.org
A significant feature of assemblies involving chiral building blocks like L-proline is the potential for forming helical structures. acs.org The inherent chirality of the L-proline headgroup can introduce a bias in the packing of the molecules, leading to the formation of aggregates with a preferred screw-sense (helicity). This phenomenon has been observed in systems where L-proline is attached to a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core, which is known to form one-dimensional, helical supramolecular polymers through threefold hydrogen bonding. rsc.orgrsc.org In these BTA-L-proline systems, the stereocenter of the L-proline unit, even when positioned at the periphery of the aggregate, can effectively bias the formation of one type of helical polymer (either right-handed or left-handed). rsc.org The formation of such helical structures can be confirmed and characterized using techniques like circular dichroism (CD) spectroscopy, which detects the differential absorption of left- and right-circularly polarized light. rsc.orgchinesechemsoc.org
Studies on Hydrogel and Fibrillar Network Formation
The self-assembly of L-Proline, 1-dodecyl- in aqueous environments leads to the formation of organized nanostructures. Research has specifically identified that N-dodecyl(L-)proline acts as a surfactant, forming chiral micellar environments in solution nih.gov. Micelles are aggregates where the hydrophobic dodecyl tails form a core, shielded from the water by the hydrophilic L-proline headgroups which form the outer surface.
While direct studies confirming hydrogel or extensive fibrillar network formation exclusively by L-Proline, 1-dodecyl- are not prominently documented, the behavior of analogous N-acyl amino acids and lipopeptides provides a strong basis for its potential capabilities. Low-molecular-weight gelators (LMWGs), particularly those derived from amino acids with alkyl chains, are well-known to form hydrogels acs.orgresearchgate.net. These gels are created by the entanglement of self-assembled fibrillar networks (SAFINs) that immobilize large amounts of water researchgate.netunl.pt.
For instance, N-acyl-L-aspartic acids, which share a similar amphiphilic structure, can form gel-like aggregates composed of helical fibers nih.gov. Similarly, a glutamine derivative featuring a dodecylamine (B51217) tail was found to be a potent hydrogelator, forming a sample-spanning fibrillar network at very low concentrations acs.org. The formation of these extended one-dimensional structures like fibers and ribbons is a crucial prerequisite for creating a three-dimensional gel network researchgate.net. Given these precedents, it is plausible that under specific environmental conditions, such as adjustments in pH or temperature, L-Proline, 1-dodecyl- could also transition from simple micellar aggregates to more complex fibrillar networks capable of forming hydrogels.
Factors Influencing Self-Assembly Dynamics and Morphology
The self-assembly of L-Proline, 1-dodecyl- is not static; the resulting aggregate morphology and dynamics are highly sensitive to the surrounding solution environment and the specific structure of the headgroup.
Impact of Solution Environment (e.g., pH, Solvent Polarity)
The pH of the aqueous solution is a critical parameter governing the aggregation of L-Proline, 1-dodecyl-. The L-proline headgroup contains both a carboxylic acid group (pKa ≈ 2) and a secondary amine group (pKa ≈ 10.6). The ionization state of these groups changes significantly with pH:
Low pH (pH < 2): The carboxylic acid is neutral (-COOH) and the amine is protonated (-NH2+), resulting in a net positive charge.
Neutral pH (pH 2-10): The molecule exists as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated amine group (-NH2+).
High pH (pH > 10.6): The carboxylate group is anionic (-COO⁻) and the amine is neutral (-NH-), resulting in a net negative charge.
These changes in charge directly influence the electrostatic interactions between headgroups. At very low or high pH, electrostatic repulsion between like charges can hinder close packing, potentially favoring smaller aggregates like micelles. In the zwitterionic state, attractive electrostatic interactions between the positive and negative charges on adjacent molecules can promote more ordered or larger structures. Studies on proline-functionalized lipopeptides have shown that increasing the pH leads to deprotonation, altering electrostatic interactions and increasing the persistence length of fibrils acs.org. Similarly, for other N-acyl amino acids, a change in pH can trigger morphological transitions between vesicles and helical fibers nih.gov. The process of self-assembly is therefore highly tunable through pH, which can be used to induce or modify the resulting nanostructures plos.org.
Solvent polarity is the fundamental driving force for assembly. In polar solvents like water, the hydrophobic effect forces the dodecyl tails to aggregate. In non-polar organic solvents, this driving force is absent, and self-assembly into micelles or bilayers is not expected.
Table 1: Influence of pH on L-Proline, 1-dodecyl- Headgroup and Expected Aggregation Behavior
| pH Range | Carboxylic Acid Group | Amine Group | Net Charge | Dominant Inter-Headgroup Interaction | Potential Aggregate Morphology |
| < 2 | -COOH (Neutral) | -NH₂⁺ (Cationic) | Positive | Electrostatic Repulsion | Micelles |
| 2 - 10.6 | -COO⁻ (Anionic) | -NH₂⁺ (Cationic) | Zwitterionic (Neutral) | Electrostatic Attraction | Larger/Ordered Aggregates, Fibrils |
| > 10.6 | -COO⁻ (Anionic) | -NH (Neutral) | Negative | Electrostatic Repulsion | Micelles |
Structural Variations of the L-Proline Headgroup on Aggregation
Modifying the structure of the L-proline headgroup can significantly alter aggregation behavior. A key comparison is with its hydroxylated analogue, N-dodecyl-4-hydroxy-L-proline. The introduction of a hydroxyl group at the C4 position of the pyrrolidine (B122466) ring has two major effects:
Increased Hydrophilicity: The hydroxyl group increases the polarity and water solubility of the headgroup.
Additional Hydrogen Bonding Site: The -OH group can act as both a hydrogen bond donor and acceptor.
This additional hydrogen bonding capability can lead to the formation of more extensive and stable intermolecular networks, potentially favoring fibrillar structures over the micellar aggregates formed by the non-hydroxylated parent compound. Studies comparing the aggregation of the amino acids L-proline and L-hydroxyproline have shown that both can form amyloid-like aggregates, but their morphologies differ, highlighting the significant impact of the hydroxyl group acs.org. In the context of N-dodecyl derivatives, this suggests that N-dodecyl-4-hydroxy-L-proline would have a greater propensity to form ordered fibrillar assemblies and potentially hydrogels compared to L-Proline, 1-dodecyl-. The hydroxyl group provides an additional tool for directing the self-assembly process toward more complex architectures.
Table 2: Comparison of Headgroup Properties and Potential Aggregation
| Compound | Headgroup | Key Structural Feature | Primary Bonding Influence on Aggregation | Predicted Dominant Aggregate |
| L-Proline, 1-dodecyl- | L-Proline | Pyrrolidine ring | Hydrophobic interactions; Zwitterionic attractions | Micelles nih.gov |
| N-dodecyl-4-hydroxy-L-proline | 4-hydroxy-L-proline | Pyrrolidine ring with -OH group | Hydrophobic interactions; Enhanced H-bonding; Zwitterionic attractions | Fibrils, potentially leading to hydrogels |
Interfacial Phenomena and Surface Activity of L Proline, 1 Dodecyl
Adsorption Mechanisms at Interfaces
The unique molecular structure of L-Proline, 1-dodecyl- governs its adsorption behavior at interfaces, such as the air/water and oil/water boundaries. The following subsections explore the specifics of these adsorption processes.
Investigation of Adsorption Behavior at Air/Water Interfaces
Studies on amino acid-based surfactants, including N-lauroyl-L-proline (a compound structurally similar to L-Proline, 1-dodecyl-), have provided insights into their adsorption at the air/water interface. The adsorption of these molecules is primarily driven by the hydrophobic effect, which encourages the dodecyl chain to orient away from the aqueous phase and towards the air. The hydrophilic proline headgroup remains anchored in the water phase.
Experimental and theoretical studies have shown that the adsorption behavior of such amino acid surfactants can be described by models like the Helfand–Frisch–Lebowitz (HFL) isotherm, which considers the surfactant molecules as hard disk-like particles at the interface. This model helps in understanding the packing and arrangement of the surfactant molecules at the air/water interface. Furthermore, investigations have revealed that intermolecular hydrogen bonds can lead to the formation of surfactant dimers, which exhibit high surface activity.
Interfacial Tension Reduction Capabilities
A key characteristic of surfactants is their ability to lower the interfacial tension between two immiscible phases, such as oil and water. This property is crucial for various applications, including emulsification and enhanced oil recovery.
Reduction of Oil/Water Interfacial Tension by L-Proline, 1-dodecyl- Systems
L-Proline, 1-dodecyl- and related amino acid-based surfactants have demonstrated the ability to significantly reduce oil/water interfacial tension. The presence of the amphiphilic molecules at the oil-water interface disrupts the cohesive forces between the water and oil molecules, leading to a decrease in interfacial tension. This reduction in interfacial tension is a critical factor in the formation and stabilization of emulsions.
Studies have shown that the effectiveness of these surfactants in reducing interfacial tension can be influenced by factors such as the molecular structure of the surfactant and the composition of the aqueous and oil phases. For instance, the combination of certain amino acid-based surfactants with other compounds can lead to even greater reductions in interfacial tension.
Comparative Analysis of Surface Active Properties
To understand the potential of L-Proline, 1-dodecyl- as a surfactant, it is essential to compare its performance with that of conventional surfactants.
Efficacy and Effectiveness Compared to Conventional Surfactants
Amino acid-based surfactants like L-Proline, 1-dodecyl- are often considered "green" alternatives to conventional surfactants due to their potential for biodegradability and low toxicity. In terms of performance, the surface activity of N-lauroyl-L-proline has been found to be intermediate between that of dodecanol (B89629) and dodecyl-trimethyl ammonium (B1175870) bromide (DTAB).
The effectiveness of these surfactants is also dependent on the specific application. For instance, in micellar catalysis, nanogels functionalized with L-proline have shown high catalytic activity in water. Furthermore, the surface activity of ionic liquids containing a dodecyl chain, such as 1-dodecyl-3-methylimidazolium (B1224283) bromide, has been compared to that of other surfactants, providing a basis for understanding the role of the dodecyl chain in surface activity.
The following table provides a comparative overview of the critical micelle concentration (CMC) for an ionic liquid surfactant and a conventional surfactant, highlighting the influence of the molecular structure on surface activity.
| Surfactant | CMC (mM) |
| 1-dodecyl-3-methylimidazolium bromide | 15.2 |
| Sodium Dodecyl Sulfate (B86663) (SDS) | 8.2 |
Note: Lower CMC values generally indicate higher surface activity.
Chiral Recognition and Enantioselective Properties of L Proline, 1 Dodecyl
Principles of Chiral Discrimination
The ability of L-Proline, 1-dodecyl- to distinguish between enantiomers is rooted in the formation of transient diastereomeric complexes with the analyte molecules. These complexes exhibit differences in stability, which forms the basis for their separation.
Stereoselective Interactions with Enantiomeric Substrates
The fundamental principle of chiral recognition by L-Proline, 1-dodecyl- involves the formation of diastereomeric complexes with the enantiomers of a racemic compound. This interaction is often described by the three-point interaction model, where a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for chiral discrimination. In the case of L-Proline, 1-dodecyl-, these interactions can include hydrogen bonding, ionic interactions, and steric hindrance.
The proline ring provides a rigid chiral environment. The carboxylic acid group and the secondary amine within the proline structure can participate in hydrogen bonding and ionic interactions with functional groups on the enantiomeric substrates. The dodecyl chain, being long and hydrophobic, introduces significant steric bulk and can engage in hydrophobic interactions. The combination of these features leads to a difference in the stability of the complexes formed with the R- and S-enantiomers of a substrate. One enantiomer will typically form a more stable complex with L-Proline, 1-dodecyl- than the other, leading to their differential partitioning in a separation system.
Mechanisms of Chiral Ligand Exchange with Metal Ions (e.g., Cu(II))
The chiral recognition capability of L-Proline, 1-dodecyl- is significantly enhanced when used in conjunction with a transition metal ion, most commonly copper(II) (Cu(II)). This technique is known as chiral ligand exchange chromatography. The mechanism involves the formation of a ternary complex consisting of the chiral selector (L-Proline, 1-dodecyl-), the central metal ion (Cu(II)), and the enantiomeric analyte.
Initially, L-Proline, 1-dodecyl- coordinates with the Cu(II) ion to form a binary complex. This complex then interacts with the enantiomers of the analyte. The analyte enantiomer displaces a solvent molecule or another ligand from the coordination sphere of the Cu(II) ion, forming a diastereomeric ternary complex. The enantiorecognition process is achieved through the ligand exchange between the free analyte enantiomer and the L-Proline, 1-dodecyl- of the binary complex.
The stability of these ternary complexes differs for each enantiomer due to steric and electronic interactions within the complex. For instance, the bulky dodecyl group can create steric hindrance that favors the binding of one enantiomer over the other. The differing stabilities of the diastereomeric ternary complexes result in different distribution coefficients for the enantiomers in a two-phase system, allowing for their separation. Studies have shown that the molar ratio of N-n-dodecyl-L-proline, Cu(II), and the enantiomer in the ternary complex is typically 2:1:1.
Applications in Enantiomeric Separation and Analysis
The effective chiral discrimination properties of L-Proline, 1-dodecyl- have led to its use as a chiral selector in various separation and analytical techniques aimed at resolving racemic mixtures.
Development of Separation Systems Utilizing L-Proline, 1-dodecyl- as a Chiral Selector
L-Proline, 1-dodecyl- has been successfully employed as a chiral selector in several chromatographic and extraction systems. One of the prominent applications is in high-speed counter-current chromatography (HSCCC). In this technique, a two-phase solvent system is used, with L-Proline, 1-dodecyl- typically dissolved in the organic stationary phase and a metal ion like Cu(II) in the aqueous mobile phase. This setup facilitates the chiral ligand exchange mechanism at the interface of the two liquid phases.
The choice of the solvent system is crucial for effective separation. For instance, a butanol-water (1:1, v/v) system has been shown to be effective. The pH of the aqueous phase also plays a significant role, as it affects the ionization state of the chiral selector and the analyte, thereby influencing complex formation and distribution ratios.
Besides HSCCC, L-Proline, 1-dodecyl- has been incorporated into other separation techniques. In electrokinetic capillary chromatography (EKC), it has been used in micellar systems with sodium dodecyl sulfate (B86663) (SDS) and Cu(II) to resolve dansylated DL-amino acids. The chiral recognition occurs within the micellar phase where the diastereomeric ternary complexes are formed.
The versatility of L-Proline, 1-dodecyl- allows for its application in various modes of chiral separation, including interfacial chiral ligand exchange.
Table 1: Effect of Organic Solvent on Distribution Ratio and Enantioseparation Factor
| Organic Solvent | Distribution Ratio (D) | Enantioseparation Factor (α) |
| n-Butanol | Suitable | High |
| n-Pentanol | Suitable | High |
| Chloroform (B151607) | Suitable | Very Low |
| Dichloromethane | Suitable | Very Low |
| 1,2-Dichloroethane | Suitable | Very Low |
| Ethyl Acetate | Insoluble | - |
| Methyl tert.-Butyl Ether | Insoluble | - |
| Data derived from studies on the enantioseparation of aromatic α-hydroxyl acids using L-Proline, 1-dodecyl- as a chiral selector. |
Studies on Distribution Behavior in Two-Phase Systems
The efficiency of enantiomeric separation using L-Proline, 1-dodecyl- in a two-phase system is directly related to the distribution behavior of the enantiomers. The distribution ratio (D) and the enantioseparation factor (α) are key parameters used to evaluate the separation performance. The distribution ratio indicates how an analyte is distributed between the two phases, while the enantioseparation factor is the ratio of the distribution ratios of the two enantiomers and quantifies the degree of separation.
Several factors influence the distribution behavior, including the pH of the aqueous phase, the concentration of the chiral selector and the metal ion, and the nature of the organic solvent. Research has shown that for the separation of aromatic α-hydroxyl acids, increasing the pH of the system generally leads to an increase in both the distribution ratio and the enantioseparation factor, up to a certain point where the copper complex may precipitate.
The concentration of Cu(II) ions also has a significant impact. Studies on mandelic acid enantiomers have demonstrated that the distribution ratio and enantioseparation factor are dependent on the concentration of cupric acetate. The choice of the organic solvent is equally critical. Solvents like n-butanol and n-pentanol have been found to provide both suitable distribution ratios and high enantioseparation factors, whereas chlorinated solvents like chloroform and dichloromethane, while providing suitable distribution, yield very low enantioselectivity. This highlights the importance of the solvent's properties in facilitating the stereoselective interactions.
Organocatalytic Applications of L Proline, 1 Dodecyl Functionalized Systems
Design and Implementation of Supported and Supramolecular Organocatalysts
The performance of L-proline as a catalyst can be significantly enhanced by anchoring it to various supports, a strategy that can improve catalyst recovery and reuse. Polymeric scaffolds, in particular, have been explored for the incorporation of L-proline moieties.
Engineering of L-Proline Moieties onto Self-Assembled Scaffolds
A notable approach involves the incorporation of L-proline functionalized monomers into copolymers, for instance, with styrene (B11656), using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of well-defined copolymers where the L-proline unit is selectively integrated. The presence of the dodecyl group can influence the self-assembly of these copolymers in solution, leading to the formation of aggregates such as micelles or nanogels.
The self-assembly process is driven by hydrophobic interactions, where the dodecyl chains create a hydrophobic microenvironment. This is particularly relevant in aqueous systems, where the hydrophobic reagents can be concentrated around the catalytic sites. For example, L-proline functionalized poly(methyl methacrylate) (PMMA) nanogels have been prepared via emulsion polymerization, demonstrating the versatility of engineering these catalytic systems. The self-assembly of lipopeptides containing L-proline and a dodecyl chain into micelles has also been observed.
Asymmetric Catalysis Mediated by L-Proline, 1-dodecyl- Aggregates
The unique environment provided by the aggregation of L-proline, 1-dodecyl- functionalized systems has been successfully applied to several key asymmetric carbon-carbon bond-forming reactions.
Enantioselective Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental tool in organic synthesis for the creation of chiral β-hydroxy carbonyl compounds. L-proline itself is a well-known catalyst for this reaction, often referred to as a "simple enzyme" for its ability to mimic aldolase (B8822740) enzymes through an enamine-based mechanism.
The use of L-proline, 1-dodecyl- functionalized systems has shown significant promise in aldol reactions. For example, copolymers of styrene and an L-proline functionalized monomer have been successfully used as supported catalysts for the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. These self-assembled systems demonstrated catalytic activity and selectivity comparable to unsupported L-proline, with the added benefit of catalyst recyclability and effectiveness at lower catalyst loadings. The presence of water can enhance the reaction rate in these systems, promoting the formation of the enamine transition state.
L-proline functionalized PMMA nanogels have also been investigated as catalysts for the asymmetric aldol reaction in water. These nanogels create hydrophobic "nanoreactors" that allow for a significant reduction in catalyst loading while maintaining high catalytic activity. The selectivity of the reaction was found to be dependent on the hydrophobicity of the nanogel particles.
Table 1: Performance of L-Proline, 1-dodecyl- Functionalized Systems in Aldol Reactions
| Catalyst System | Reaction | Solvent | Conversion/Yield | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| L-proline functionalized polystyrene copolymer | Cyclohexanone + 4-nitrobenzaldehyde | DMF/water | Up to 95% | Up to 95/5 | Up to 94% | |
| L-proline functionalized PMMA nanogels | Not specified | Water | High activity at low catalyst loading | Dependent on nanogel hydrophobicity | Not specified |
Mannich-Type Reactions
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for many nitrogen-containing biologically active molecules. L-proline and its derivatives are effective catalysts for asymmetric Mannich-type reactions.
A highly effective catalyst for enantioselective Mannich reactions is N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic. This catalyst, which incorporates a dodecylphenyl group, facilitates the use of nonpolar solvents and allows for higher reaction concentrations compared to other methods. It has been successfully applied to a series of syn-selective Mannich reactions, providing rapid access to α- and β-amino acid surrogates. The use of industrially attractive nonpolar solvents like 2-methyl-tetrahydrofuran has also been demonstrated with this catalyst.
Michael Additions
The Michael addition is a versatile method for carbon-carbon bond formation through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. L-proline-based catalytic systems have been extensively studied for asymmetric Michael reactions.
While direct research on L-proline, 1-dodecyl- for Michael additions is less documented in the provided context, the principles of using functionalized proline derivatives are applicable. For instance, 3-decyl-β-proline has been synthesized and shown to be an effective organocatalyst for Michael reactions in water without an organic solvent. The decyl group promotes the reaction through hydrophobic interactions, leading to high yields and diastereoselectivity at low catalyst loadings. This suggests that a dodecyl-functionalized L-proline would likely exhibit similar beneficial effects, creating a hydrophobic microenvironment to facilitate the reaction, particularly in aqueous media.
One-Pot Multicomponent Reactions
L-proline and its derivatives have been widely recognized as powerful organocatalysts for a variety of organic transformations, including one-pot multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. The functionalization of L-proline with a 1-dodecyl chain creates an amphiphilic catalyst, L-Proline, 1-dodecyl-, which can exhibit unique catalytic activities, particularly in aqueous or mixed-solvent systems. The long alkyl chain can facilitate the formation of micelles or microreactors, creating a hydrophobic environment that can enhance reaction rates and selectivities.
For instance, L-proline itself has been successfully employed in the three-component synthesis of various heterocyclic compounds like benzoxanthenes and tetrahydropyridines. An operationally simple and environmentally benign method for synthesizing polysubstituted benzoxanthenes involves the L-proline-catalyzed condensation of a β-naphthol, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone in an aqueous medium. The addition of surfactants such as sodium dodecyl sulfate (B86663) (SDS) has been shown to accelerate these reactions, suggesting that the micellar environment created is beneficial for the catalytic cycle. This observation underscores the potential of catalysts like L-Proline, 1-dodecyl-, where the surfactant-like property is an intrinsic part of the catalyst structure.
In a similar vein, L-proline catalyzes the MCR of alkynoates, amines, β-dicarbonyl compounds, and aldehydes to produce highly functionalized 1,4-dihydropyridines under mild conditions. The proposed mechanism involves a sequence of hydroamination, Knoevenagel condensation, Michael-type addition, and intramolecular cyclization, all promoted by the organocatalyst. While specific data for the 1-dodecyl derivative in these exact MCRs is not extensively detailed in the provided literature, the principles derived from using L-proline with surfactants are directly applicable. The dodecyl chain would create a localized nonpolar environment, which can bring the organic reactants together and shield the reaction from the bulk aqueous phase, thus mimicking the effect of an added surfactant.
Research on polymer-supported L-proline systems further highlights the impact of the local environment on MCRs. For example, nanoparticles based on poly(ionic liquid)s have been used for the immobilization of L-proline to catalyze aldol and multicomponent reactions in water, demonstrating high efficiency and reusability.
Table 1: Representative L-Proline Catalyzed One-Pot Multicomponent Reactions This table illustrates reactions catalyzed by L-proline, which serves as a model for the behavior of its 1-dodecyl- functionalized counterpart.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield | Ref |
| Benzaldehyde | β-Naphthol | Dimedone | L-Proline | 12-phenyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | Good | |
| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | L-Proline | 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | High | |
| Aniline | Methyl Acetoacetate | Benzaldehyde | L-Proline | Tetrahydropyridine Derivative | Excellent |
Mechanistic Investigations of Catalytic Cycles within Organized Media
The introduction of a dodecyl chain to L-proline necessitates an understanding of how the resulting organized media (e.g., micelles, vesicles, or polymer aggregates) influence the catalytic mechanism.
The fundamental catalytic mechanism for L-proline in numerous reactions, such as the aldol, Mannich, and Diels-Alder reactions, proceeds through an enamine intermediate. This pathway, first detailed extensively by List and Houk, involves the nucleophilic attack of the secondary amine of proline on a donor carbonyl compound (an aldehyde or ketone) to form a carbinolamine, which then dehydrates to form the key enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate of the carbonyl compound and reacts with an electrophilic acceptor. The final step involves hydrolysis of the resulting iminium ion to release the product and regenerate the L-proline catalyst.
Mechanistic studies using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) have been crucial in providing experimental evidence for this pathway. By using charge-tagged L-proline derivatives, researchers have been able to detect and characterize key transient intermediates of the catalytic cycle, including the enamine and the subsequent C-C bond-formed species. These studies confirm that the fundamental steps of the catalytic cycle—enamine formation, reaction with the electrophile, and hydrolysis—are operative.
For L-Proline, 1-dodecyl- functionalized systems operating in organized media like micelles, the enamine pathway is preserved. The dodecyl chain primarily influences the microenvironment of the reaction. Within a micelle or a hydrophobic pocket of a polymer, the dehydration step to form the enamine from the carbinolamine can be accelerated due to the exclusion of water. Furthermore, the nonpolar environment can enhance the solubility of organic substrates, increasing their effective concentration around the catalytic site and thereby promoting the reaction.
Non-covalent interactions are paramount in dictating the structure and function of biomolecules, including enzymes, and play a similar role in sophisticated organocatalytic systems. In catalysts like L-Proline, 1-dodecyl-, the long alkyl chain introduces significant van der Waals and hydrophobic interactions that are critical for the assembly of the catalyst into supramolecular structures and for the stabilization of the reaction's transition state.
When L-Proline, 1-dodecyl- is part of a self-assembled structure like a micelle or a single-chain polymeric nanoparticle (SCPN), it creates a confined, hydrophobic microenvironment. This environment preferentially binds nonpolar substrates, bringing them into close proximity with the catalytic proline moiety. The stabilization of the transition state within this pocket arises from several factors:
Desolvation: The hydrophobic pocket excludes water molecules from the transition state assembly. This can be energetically favorable and can reduce the activation barrier of the reaction.
Conformational Restriction: The defined space within the catalytic pocket can restrict the conformational freedom of the reactants and the transition state, lowering the entropic cost of the reaction.
Favorable Interactions: Specific non-covalent interactions, such as van der Waals forces between the substrates and the dodecyl chains of the catalyst assembly, can provide additional stabilization to the transition state.
Studies comparing different hydrophobic groups in L-proline-functionalized SCPNs have shown that the architecture of the hydrophobic domain is crucial for catalytic activity. For example, an L-proline functionalized polymer containing dodecyl groups was found to be catalytically inactive in an aldol reaction in water, whereas a similar polymer containing benzene-1,3,5-tricarboxamide (B1221032) (BTA) groups, which form structured helical compartments, was highly efficient. This indicates that simply providing a hydrophobic environment is not always sufficient; the specific nature and organization of the non-covalent interactions are key to stabilizing the precise geometry of the transition state required for efficient catalysis.
Catalyst Recoverability and Reusability in Supramolecular Frameworks
A primary motivation for immobilizing or functionalizing homogeneous catalysts like L-proline is to facilitate their recovery and reuse, which is a key principle of green chemistry. The attachment of a long dodecyl chain to L-proline imparts amphiphilic properties that can be exploited for easy separation of the catalyst from the reaction medium and products.
L-Proline, 1-dodecyl- and similar functionalized catalysts can be incorporated into various supramolecular frameworks, such as micelles, polymers, or ionic liquids, to create recyclable catalytic systems. For instance, L-proline has been anchored onto poly(ethylene glycol) (PEG) and polystyrene, enabling successful recovery and reuse over several cycles with minimal loss of activity or selectivity.
The reusability of polymer-supported L-proline catalysts has been demonstrated in aldol condensation reactions. In one study, copolymers of styrene and a protected L-proline functionalized styrene were prepared via RAFT polymerization. After deprotection, these polymers self-assembled in mixed solvent systems. These assemblies served as nanoreactors for the aldol condensation of cyclohexanone and 4-nitrobenzaldehyde. A significant advantage of this supported system was its ability to be recycled multiple times while maintaining high activity and selectivity, even at low catalyst loadings (e.g., 1 mol%) where the unsupported catalyst performed poorly.
Similarly, the concept has been applied to other organocatalysts, such as the MacMillan catalyst, which was incorporated into polymers exhibiting Lower Critical Solution Temperature (LCST) behavior. This property allows for simple, temperature-triggered precipitation of the catalyst from the solution, enabling its recovery and reuse in multiple reaction cycles with sustained high conversion and enantioselectivity. The principles are directly transferable to L-Proline, 1-dodecyl- systems, where changes in solvent polarity or temperature could be used to induce aggregation and precipitation, allowing for simple filtration or centrifugation to recover the catalyst.
Table 2: Catalyst Reusability Data for a Polymer-Supported L-Proline System This table details the performance of a recyclable L-proline functionalized polymer catalyst in the aldol condensation between cyclohexanone and 4-nitrobenzaldehyde, serving as a model for the potential of L-Proline, 1-dodecyl- systems.
| Cycle | Conversion (%) | anti/syn ratio | ee (anti) (%) |
| 1 | 99 | 96:4 | 99 |
| 2 | 99 | 95:5 | 99 |
| 3 | 98 | 95:5 | 98 |
| 4 | 95 | 95:5 | 98 |
| 5 | 92 | 94:6 | 97 |
| Data adapted from studies on recyclable L-proline functionalized polymers. |
Advanced Materials and Nanotechnology Applications
Integration into Functional Polymeric Architectures
The covalent incorporation of L-proline and its derivatives into polymer chains allows for the creation of materials that combine the mechanical properties of polymers with the specific catalytic or recognition functions of the amino acid.
Controlled radical polymerization (CRP) techniques are frequently employed to synthesize well-defined polymers with L-proline functionalities. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile. This method allows for the creation of polymers with controlled molecular weights, narrow dispersity, and complex architectures like block copolymers.
The synthesis often involves preparing a monomer where the L-proline unit is attached, sometimes through its 4-hydroxy group, to a polymerizable moiety like styrene (B11656) or methacrylate (B99206). To ensure the catalytic amine and carboxylic acid groups of proline remain available for their intended function post-polymerization, they are typically protected during the synthesis and deprotected afterward. For instance, researchers have successfully incorporated L-proline functionalized styrene into polystyrene-based copolymers using RAFT polymerization. In some systems, while the proline is part of the monomer, dodecyl groups are introduced via other components, such as using a dodecyl-containing RAFT agent (e.g., Dodecyl 1-phenylethyl trithiocarbonate) or by copolymerizing with dodecyl methacrylate to impart specific hydrophobic properties to the final polymer.
The ability to create block copolymers is a significant advantage of CRP techniques. For example, a synthesized polymer containing protected L-proline units can act as a macro-chain transfer agent (macro-CTA) to subsequently polymerize other monomers, leading to well-defined diblock copolymers. This architectural control is crucial for designing materials that can self-assemble into higher-order structures.
Immobilizing L-proline derivatives on polymer supports is a key strategy to overcome drawbacks of homogeneous catalysis, such as catalyst recovery and reuse. These polymer-immobilized catalysts are noted for their stability, excellent recyclability, and reusability, which are advantageous for industrial-scale and green chemistry processes.
L-proline functionalized polymers have proven to be highly effective organocatalysts for various asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. A common model reaction to test the efficacy of these catalysts is the asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde.
Research has shown that L-proline functionalized polystyrene copolymers can catalyze this reaction with high conversion rates and selectivity. A significant benefit of the polymer scaffold is the ability to use a wider range of solvents and operate at lower catalyst loadings compared to unsupported L-proline, without a significant loss of activity. Furthermore, these polymer-supported catalysts can be recycled multiple times while maintaining their catalytic performance. In some designs, the hydrophobic dodecyl chain, attached to the proline derivative, helps create a favorable microenvironment within the polymer matrix for the catalytic reaction, particularly in aqueous media.
Table 1: Catalytic Performance of a Polymer-Supported L-Proline Catalyst in an Aldol Reaction Catalyst based on a copolymer of styrene and L-proline functionalized styrene.
| Catalyst Loading (mol %) | Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|---|---|
| 10 | DMSO/water | 24 | ~95 | 95:5 | >90 | |
| 10 | DMF/water | 24 | ~85 | 93:7 | >90 | |
| 5 | DMSO/water | 48 | ~90 | 94:6 | >90 |
Role in the Modification of Nanoparticle Surfaces
The functionalization of nanoparticle surfaces with chiral molecules is a rapidly advancing field, aiming to combine the unique physical and chemical properties of nanomaterials with the specificity of chiral selectors.
L-proline and its derivatives are excellent candidates for modifying nanoparticle surfaces to create platforms for enantioselective recognition and separation. The large surface area of nanoparticles enhances the interaction between the chiral selector and the analyte. Gold, silica, and magnetic nanoparticles are common scaffolds for such functionalization.
A direct application involving a dodecyl derivative is the use of Cu(II)-N-n-dodecyl-L-proline as a chiral selector in combination with hydroxypropyl-β-cyclodextrin (HP-β-CD). This dual-selector system was developed for a biphasic chiral recognition system to separate the enantiomers of aromatic amino acids using high-speed counter-current chromatography (HSCCC). The dodecyl chain in N-n-dodecyl-L-proline plays a crucial role in the recognition mechanism, interacting with the hydrophobic cavity of the cyclodextrin, which helps in the formation of a stable diastereomeric complex, enabling effective separation.
In other systems, chiral layers of L-proline derivatives have been deposited on zinc oxide (ZnO) nanoparticles to develop stereoselective sensors capable of recognizing different enantiomers of analyte molecules. Similarly, L-proline derivatives have been used to functionalize gold nanoparticles, which then act as recyclable catalysts with high stereoselectivity in aldol reactions. The ability to graft these chiral molecules onto nanoparticle surfaces opens up possibilities for creating highly sensitive and reusable platforms for chiral separations and asymmetric catalysis.
Development of Novel Supramolecular Materials
Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic forces, and electrostatic interactions. Amphiphilic molecules, such as 1-dodecyl-L-proline, are ideal building blocks for these materials.
The self-assembly process is typically driven by the molecule's structure: the hydrophilic and chiral L-proline headgroup interacts favorably with polar environments or other proline units, while the hydrophobic dodecyl tail seeks to minimize its contact with water, driving aggregation. This can lead to the formation of various supramolecular architectures, including one-dimensional helical polymers, fibrillar networks, and hydrogels.
For example, L-proline amphiphiles have been shown to form supramolecular hydrogels that can act as heterogeneous catalysts for reactions in water. The fibrillar network of the gel creates a distinct phase that can concentrate reactants and facilitate catalysis. In another innovative approach, proline amphiphiles are assembled non-covalently onto the surface of carbon nanotubes. This creates a nanohybrid catalyst where the hydrophobic dodecyl tails interact with the carbon nanotube surface, exposing the catalytic proline headgroups to the reaction medium.
Furthermore, L-proline derivatives have been incorporated into water-soluble benzene-1,3,5-tricarboxamide (B1221032) (BTA) structures. These functionalized BTAs self-assemble in water to form long, helical supramolecular polymers that are active and selective catalysts for the aldol reaction. The formation of these ordered structures is crucial, as the catalytic efficiency is often enhanced in the aggregated or gel state compared to the dissolved molecules. This emergent property arises from the unique, confined environment created within the supramolecular assembly.
Computational and Theoretical Investigations of L Proline, 1 Dodecyl
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For L-Proline, 1-dodecyl-, these simulations have been instrumental in understanding its aggregation and interfacial properties.
MD simulations are employed to model how individual molecules of L-Proline, 1-dodecyl-, a type of amino acid-based surfactant, interact with each other and with solvent molecules to form larger, organized structures such as micelles. Studies on the parent amino acid, L-proline, have shown that it strongly influences the structure of surrounding water, though it does not exhibit a strong tendency to self-aggregate on its own.
However, when the dodecyl chain is attached, creating the amphiphilic L-Proline, 1-dodecyl- molecule, the self-assembly behavior becomes pronounced. All-atom MD simulations on related proline-rich peptide amphiphiles reveal that aggregation is a complex process driven by a balance of forces, including hydrogen bonds and hydrophobic interactions. A key finding from these simulations is the tendency of the proline components to adopt specific secondary structures. For instance, simulations of proline-rich surfactant-like peptides show a conformational change from a disordered state to a more ordered polyproline II (PPII) structure as the concentration increases, which is a critical step in the aggregation process. In some systems, the interplay between β-sheet formation near the hydrophobic tail and the PPII structure in the proline-rich headgroup can dictate the morphology of the final nanostructure, leading to the formation of twisted or helical ribbons.
| System Studied | Simulation Method | Key Findings |
|---|---|---|
| Proline-Rich Surfactant-Like Peptides | MD and Replica Exchange MD | Peptides exhibit a conformational transition from unordered to polyproline II (PPII) above a critical concentration. |
| Peptide Amphiphiles with Proline-Rich C-terminus | All-Atom MD | Self-assembly is driven by a combination of β-sheet formation and PPII structures, leading to helical ribbon formation. |
| Aqueous solutions of L-proline | MD | Proline strongly affects water structure but does not show significant self-aggregation. |
The primary function of a surfactant is to act at interfaces, and MD simulations provide detailed analysis of this adsorption behavior. For L-Proline, 1-dodecyl-, simulations have been used to understand its arrangement and orientation at the air/water and liquid/solid interfaces. A combined experimental and theoretical study on N-lauroyl-L-proline (C12-PRO) demonstrated the power of this approach. MD simulations were first used to calculate the effective size of the hydrophilic proline headgroup in an aqueous environment.
This computationally derived parameter was then incorporated into theoretical adsorption models, such as the Helfand–Frisch–Lebowitz isotherm, which successfully described the experimentally measured surface tension data. This integrated approach confirms that the non-ionic form of the surfactant is most surface-active. General insights from simulations of other amino acid-based surfactants show that at a stable adsorption state, the molecules orient themselves with their polar headgroups interacting with the aqueous phase or solid surface, while the hydrophobic dodecyl tails extend away from it.
| Surfactant | Radius of Gyration of Headgroup (Rghg) | Effective Headgroup Radius (reff) from MD |
|---|---|---|
| N-lauroyl-L-proline (C12-PRO) | 3.0 Å | 3.4 Å |
| N-lauroyl-L-alanine (C12-ALA) | 2.4 Å | 2.8 Å |
| N-lauroyl-L-valine (C12-VAL) | 2.9 Å | 3.3 Å |
| N-lauroyl-L-leucine (C12-LEU) | 3.2 Å | 3.6 Å |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations offer a quantum mechanical lens to examine the electronic structure of molecules. This method is invaluable for elucidating the precise molecular interactions that govern chiral recognition and for mapping out the energy landscapes of catalytic reactions.
DFT calculations provide fundamental insights into how a chiral molecule like L-Proline, 1-dodecyl- can differentiate between the right- and left-handed forms (enantiomers) of other chiral compounds. While specific DFT studies on the 1-dodecyl derivative are limited, extensive research on L-proline and its derivatives establishes the principles. The conformational flexibility of proline's characteristic pyrrolidine (B122466) ring is crucial to its function, and DFT calculations can accurately predict how its geometry changes in different environments.
In the context of chiral recognition, DFT is used to model the complex formed between the proline-based receptor and a chiral guest molecule. By optimizing the geometry of this complex, researchers can identify the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the structure. The calculations can then quantify the binding energy for each enantiomer of the guest. A significant difference in binding energy between the two complexes explains the mechanism of chiral recognition, as the proline-based host will preferentially bind to the enantiomer with which it forms a more stable complex.
| System Studied | Computational Method | Key Mechanistic Insight |
|---|---|---|
| L-Proline in aqueous solution | DFT | Confirmed that pyrrolidine ring torsions and carbonyl group twists differ between cation, zwitterion, and anion forms, affecting chirality. |
| Proline-based receptors for DOPA | DFT | Calculated conformer stability, showing the trans-form is favored, and helped rationalize the recognition ability. |
| Chiral recognition in supramolecular structures | DFT | Used to optimize complex configurations and identify hydrogen-bond interactions as key to chiral recognition. |
L-proline and its derivatives are renowned as highly effective organocatalysts for a variety of chemical transformations, most notably the aldol (B89426) reaction. DFT calculations have been pivotal in uncovering the mechanisms behind this catalytic prowess. The widely accepted mechanism, supported by extensive DFT studies, involves the formation of a key enamine intermediate from the reaction of the proline catalyst with a carbonyl compound.
DFT is used to map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. The transition state—the highest energy point on the reaction path—is of particular interest. Its energy determines the reaction rate, and its specific geometry dictates the stereochemical outcome of the reaction. By comparing the energies of the different possible transition states that lead to different product enantiomers, DFT can accurately predict and explain the high enantioselectivity observed in proline-catalyzed reactions. These computational investigations have been so successful that they are now used to predict the performance of new catalyst designs before they are ever synthesized in a lab.
| Reaction Type | Catalyst System | Computational Method | Key Mechanistic Insight |
|---|---|---|---|
| Aldol Reaction | Proline and derivatives | DFT (B3LYP) | Analyzed transition state geometries to establish key structural factors that determine stereoselectivity. |
| Aldol Reaction | L-Proline | DFT | Elucidated the dual catalytic role of L-proline and showed that the enamine intermediate pathway predominates. |
| Intermolecular Aldol Reaction | L-Proline | DFT (B3LYP) | Calculated energies of four reactive channels, which agreed with experiment and explained the origin of stereoselectivity. |
| Michael/Conia-ene cascade | Proline derivatives and Pd | Computational Study | Showed a catalyst group acts as a steric block in one step and a directing group in the next, highlighting multifunctional catalytic roles. |
Concluding Remarks and Future Research Perspectives
Current Challenges in the Rational Design and Scalable Synthesis of L-Proline, 1-dodecyl- Systems
The rational design of organocatalysts like L-Proline, 1-dodecyl-, aims to create molecules with tailored properties for specific applications. However, translating these designs into practical, large-scale synthesis presents several challenges.
A primary obstacle is the multi-step nature of the synthesis for many proline derivatives, which can be a significant barrier to industrial application. The synthesis of N-acylated or N-alkylated prolines often requires protection and deprotection steps, and may involve the use of acid chlorides, which are sensitive to hydrolysis. While methods are being developed to avoid harsh reagents and solvents, achieving high yields and purity on a large scale remains a significant hurdle. For instance, a common route involves the direct amidation of proline with a fatty acid or its ester, but this can require high temperatures. Another approach uses phase transfer catalysts to improve the reaction rate between solid L-proline and a reactant in an organic solvent, which adds complexity to the process.
Another significant challenge is the often high catalyst loading required for proline-based organocatalysts to be effective, which can be a "deal breaker" for most large-scale applications. While the parent L-proline is inexpensive, its derivatives are more costly, making high loading economically unviable. The heterogenization of these catalysts onto supports is a common strategy to facilitate recovery and reuse, thereby improving sustainability. However, the immobilization process itself can be complex and may reduce the accessibility of the catalytic sites, leading to decreased efficiency.
The table below illustrates the typical performance of various supported or amphiphilic proline derivatives in the asymmetric aldol (B89426) reaction, a benchmark for testing these catalysts. The data highlights the ongoing effort to reduce catalyst loading while maintaining high yield and enantioselectivity.
Table 1: Performance of Representative Proline-Based Catalysts in the Asymmetric Aldol Reaction (Data compiled from various research findings)
| Catalyst System | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| L-Proline | DMSO, Room Temp. | 30 | 68 | 76 | |
| Amphiphilic L-Proline Derivative (Hydrogelator) | Water, 5 °C | 10 | 99 | 90 (anti) | |
| L-Proline-functionalized Magnetic PMMA Nanoparticles | Water, Room Temp. | 1 | >99 | 94 (anti) | |
| L-Proline-derived Dipeptide (Pro-Gly) | DMSO, Room Temp. | 20 | 95 | 78 | |
| L-Proline-functionalized Styrene (B11656) Copolymer | Toluene/Water, Room Temp. | 5 | 98 | 89 (anti) | |
| L-Proline Sulfonamide | Solvent-free, Room Temp. | 10 | 99 | 97 |
This table is interactive. Click on headers to sort.
Overcoming these synthetic and scalability challenges is crucial for the widespread adoption of L-Proline, 1-dodecyl- and related systems in industrial processes. Future research must focus on developing more efficient, atom-economical synthetic routes and creating more robust catalysts that function at lower loadings.
Emerging Avenues in Supramolecular Organocatalysis and Chiral Technologies
The introduction of a dodecyl chain onto the L-proline scaffold transforms it into an amphiphilic molecule, opening up exciting avenues in supramolecular organocatalysis. This field uses non-covalent interactions to build complex, functional catalytic systems from simpler molecular components.
A key emerging trend is the use of amphiphilic proline derivatives like L-Proline, 1-dodecyl- to act as "low-molecular-weight gelators," which self-assemble in water to form supramolecular hydrogels. These gel networks consist of self-assembled fibrillar structures driven by hydrophobic interactions. This process creates hydrophobic pockets or microenvironments within the aqueous phase, which can effectively sequester hydrophobic reactants and facilitate reactions that are otherwise sluggish in water. This enzyme-like behavior, where a specific reaction environment is created, can lead to significant rate enhancements and improved stereoselectivity. For example, an L-proline based supramolecular hydrogel has been shown to be a highly efficient and recyclable heterogeneous catalyst for the direct aldol reaction in water, achieving high stereoselectivity.
Another innovative approach involves the supramolecular assembly of proline amphiphiles onto the surface of nanomaterials, such as carbon nanotubes. This method creates a hydrophobic domain at the material's interface that can stabilize the reaction's transition state, leading to enhanced enantioselectivity in aqueous media. These hybrid materials combine the advantages of heterogeneous catalysis (easy separation and recycling) with the high efficiency of supramolecular systems.
These supramolecular strategies are at the forefront of chiral technologies. The unique, confined environment of a micelle or gel fiber can amplify the inherent chirality of the L-proline unit, leading to higher enantiomeric excess in asymmetric reactions like aldol additions, Michael additions, and Mannich reactions. Furthermore, L-proline derivatives are being developed as novel chiral stationary phases for HPLC, which are crucial for the analytical separation of enantiomers in the pharmaceutical industry. The development of C₂ symmetric stationary phases from proline derivatives, for instance, has shown superior enantioseparation capabilities compared to mono-substituted phases.
Prospects for Interdisciplinary Applications in Sustainable Chemistry and Advanced Functional Materials
The unique properties of L-Proline, 1-dodecyl- position it at the intersection of several scientific disciplines, with significant prospects for future applications in sustainable chemistry and the development of advanced functional materials.
In the realm of sustainable chemistry , the ability of amphiphilic proline catalysts to function efficiently in water is a major advantage, as water is considered the ultimate green solvent. By enabling complex organic reactions to occur in aqueous media, these catalysts reduce the reliance on volatile and often toxic organic solvents. The development of recyclable catalytic systems, such as proline derivatives immobilized on magnetic nanoparticles or polymers, further enhances their green credentials. These heterogeneous catalysts can be easily recovered from the reaction mixture (e.g., by filtration or magnetic separation) and reused multiple times without a significant loss of activity, which is crucial for developing economically viable and environmentally friendly industrial processes.
Beyond catalysis, L-Proline, 1-dodecyl- and similar derivatives are promising building blocks for advanced functional materials . The ability to self-assemble into ordered nanostructures like hydrogels opens up possibilities for creating "smart" materials that can respond to external stimuli. For example, the catalytic activity of some proline-based gels can be switched "on" or "off" by the gelation process itself, which is controlled by factors like temperature. This offers potential for creating reaction systems where catalysis can be precisely controlled. Furthermore, proline derivatives are being incorporated into polymers to create novel materials with specific properties, such as enhanced biocompatibility or degradability. For example, research into stereoregular aliphatic polyesters derived from 4-hydroxy-L-proline is paving the way for new sustainable plastics and materials for biomedical applications like drug delivery and protein therapeutics. The incorporation of functional proline derivatives into peptides and proteins is also an emerging strategy to control protein structure and enhance stability or activity.
The future of L-Proline, 1-dodecyl- systems lies in harnessing their dual catalytic and self-assembling properties to address challenges in both chemical synthesis and materials science, driving innovation toward more sustainable and sophisticated molecular technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-dodecyl-L-proline, and what analytical techniques are used to confirm its structure?
- Methodological Answer :
- Synthesis : The dodecyl group can be introduced via acylation of L-proline using dodecyl chloride or anhydride under basic conditions. For example, L-proline derivatives like L-proline nitrate are synthesized by stoichiometric acid-base reactions (1:1 molar ratio of L-proline to nitric acid) . Analogously, 1-dodecyl-L-proline can be prepared by reacting L-proline with dodecyl acyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
- Characterization : Key techniques include:
- FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and alkyl chain C-H stretches at ~2850–2920 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to verify the dodecyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) and proline backbone conformation .
- GCMS : For molecular weight confirmation and purity assessment .
Q. How does the introduction of a dodecyl group influence the physicochemical properties of L-proline compared to its unmodified form?
- Methodological Answer :
- The dodecyl chain increases hydrophobicity, reducing solubility in polar solvents (e.g., water) while enhancing solubility in organic solvents like ethyl acetate or n-hexane . This modification also promotes micelle formation in aqueous solutions, critical for applications in surfactant-assisted catalysis.
- Experimental Validation : Compare solubility profiles using solvent partitioning experiments and critical micelle concentration (CMC) measurements via surface tension assays .
Advanced Research Questions
Q. What role does 1-dodecyl-L-proline play in catalytic asymmetric synthesis, and how does its structure enhance enantioselectivity in multi-component reactions?
- Methodological Answer :
- The dodecyl group can act as a hydrophobic "pocket" to stabilize transition states in enantioselective reactions, such as the Biginelli reaction. For example, L-proline derivatives catalyze dihydropyrimidinone synthesis via H-bonding and steric effects .
- Mechanistic Study : Use kinetic isotopic effects (KIE) and density functional theory (DFT) simulations to analyze how the alkyl chain influences transition-state stabilization. Monitor reaction progress via TLC and optimize solvent dielectric constants (e.g., acetonitrile vs. methanol) to enhance nucleophilicity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of 1-dodecyl-L-proline across different solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Conduct kinetic studies in solvents with varying polarity (e.g., dielectric constants from 2–80) to identify optimal reaction conditions. For instance, L-proline nitrate shows higher yields in acetonitrile (ε = 37.5) due to improved electrophilic activation .
- Data Harmonization : Apply multivariate regression analysis to correlate solvent properties (polarity, viscosity) with reaction rates. Use guidelines from indexed datasets (DOIs) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
